molecular formula C11H14ClN3 B1531883 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine CAS No. 1546941-68-7

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine

Cat. No. B1531883
M. Wt: 223.7 g/mol
InChI Key: DXAHFSJIHSXZEK-UHFFFAOYSA-N
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Description

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine is an organic compound belonging to the class of pyrazines. It is a colorless, water-soluble solid that is used in a variety of scientific research applications. It is also known as 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, and 2-chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine belongs to a class of chemicals that include octahydropyrrolo[1,2-a]pyrazines, which are structural fragments of several drugs. A new synthesis route for octahydropyrrolo[1,2-a]pyrazine, starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, has been explored due to the easily accessible nature of these precursors. This method involves the reduction of the azomethine bond, leading to the complete hydrogenation of the pyrrolopyrazine system in acidic medium at room temperature and atmospheric pressure (Likhosherstov, Peresada, & Skoldinov, 1993).

Biological Interactions

Research into pyrazine derivatives, such as 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, has shown broad biological activities. Studies on chlorohydrazinopyrazine derivatives have demonstrated high affinity towards DNA without exhibiting cytotoxicity towards human dermal keratinocytes, suggesting potential clinical applications. These studies involved theoretical research with the density functional theory (DFT) approach and experimental analysis to understand the structure, physicochemical, and cytotoxic properties, as well as the interaction with DNA (Mech-Warda et al., 2022).

Optoelectronic Applications

The pyrazine scaffold, found in compounds like 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine, is significant in the field of organic optoelectronics. Efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions have been developed. These compounds have been investigated for their optical and thermal properties, indicating potential use in optoelectronic applications (Meti et al., 2017).

Antimicrobial Applications

Novel heterocyclic compounds containing sulfonamido moieties and including pyrazine structures have been synthesized for their potential use as antibacterial agents. The synthesis involved reactions with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, some of which exhibited high antibacterial activity (Azab, Youssef, & El-Bordany, 2013).

Future Directions

The future directions for research on 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties, as well as safety and hazards, could be investigated in more detail. Given the biological activities exhibited by similar pyrrolopyrazine compounds , it may also be worthwhile to explore the potential biological applications of 2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine.

properties

IUPAC Name

2-(3-chloropyrazin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-11(14-5-4-13-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHFSJIHSXZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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